D-Cellotriose Undecaacetate
Description
Contextualization within Oligosaccharide and Polysaccharide Derivatives Research
Oligosaccharides are carbohydrates composed of a small number of monosaccharide units linked together, while polysaccharides are much larger polymers. cymitquimica.com Both are fundamental to life, but their complexity and insolubility can make them difficult to study directly. biosynth.com Consequently, researchers often turn to derivatives—molecules that have been chemically modified from their original state—to improve properties like solubility or to serve as specific probes in experiments.
D-Cellotriose undecaacetate is an example of such a derivative. It is derived from cellotriose (B13521), which is an oligosaccharide consisting of three glucose units linked in a specific way (β-1,4 glycosidic bonds). chemical-suppliers.eu The "undecaacetate" part of its name signifies that all eleven of the available hydroxyl (-OH) groups on the cellotriose molecule have been replaced by acetate (B1210297) (-OCOCH3) groups. synthose.comresearchgate.net This full acetylation dramatically changes the molecule's properties. For instance, the absence of hydroxyl groups means it cannot form conventional hydrogen bonds, which is a key feature in studies of molecular conformation and interaction. acs.org The study of such acetylated oligosaccharides is crucial for developing new materials, such as biodegradable polymers and thermoplastic elastomers, by understanding how modification affects their physical properties. acs.orgresearchgate.netbohrium.com
Academic Significance as a Cellulose (B213188) Oligomer Derivative
Cellulose is the most abundant organic polymer on Earth, forming the primary structural component of plant cell walls. oregonstate.edu It is a long, linear polysaccharide made of repeating glucose units. oregonstate.edu Due to its immense size and crystalline structure, studying cellulose at a molecular level is challenging. biosynth.comoregonstate.edu For this reason, smaller, soluble fragments of cellulose, known as cellooligosaccharides, are used as model compounds. oregonstate.eduresearchgate.net Cellotriose is one such cellooligosaccharide. chemical-suppliers.eu
The academic significance of this compound lies in its role as a model for cellulose acetate, a major industrial polymer derived from cellulose. researchgate.net Cellulose acetate is used in a vast range of applications, but its properties are dependent on the degree and pattern of acetylation. researchgate.net By studying the precise crystal and molecular structure of this compound, a molecule with a defined structure, researchers can gain fundamental insights into the conformation and packing of the much larger and more complex cellulose triacetate polymer chains. acs.orgresearchgate.net These studies help to reliably determine the structure of cellulose acetate and understand how its properties arise from its molecular arrangement. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-ROFQTSFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Acetylation Protocols for Cellotriose (B13521) Precursors
The full acetylation of cellotriose to yield D-Cellotriose Undecaacetate is a fundamental protection strategy in carbohydrate chemistry. nih.gov This process transforms the eleven hydroxyl groups of cellotriose into acetate (B1210297) esters, rendering the molecule more soluble in organic solvents and protecting the hydroxyls from undesired reactions during subsequent synthetic steps.
The most traditional and frequently employed method involves the use of acetic anhydride (B1165640) in the presence of a base, typically pyridine, which also often serves as the solvent. rsc.orgscielo.br This reaction is generally effective, with studies on homologous cellulose (B213188) oligomers showing peracetylation yields of 70-75%. acs.org To drive the reaction to completion, an excess of acetic anhydride is used, and the reaction is often stirred at room temperature until analysis, for example by thin-layer chromatography, shows the complete consumption of the starting material. nih.govnih.gov Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often added to accelerate the reaction rate. nih.govrsc.org
In an effort to move away from the use of toxic and malodorous pyridine, several alternative and solvent-free procedures have been developed. mdpi.com These methods utilize a slight excess of acetic anhydride along with a catalyst. A variety of catalysts have proven effective, including Lewis acids like Dysprosium(III) triflate (Dy(OTf)₃) and copper perchlorate (B79767) (Cu(ClO₄)₂), as well as iodine. mdpi.com Another approach employs potassium fluoride (B91410) with 18-crown-6 (B118740) as a catalyst under neat conditions. rsc.org
The isolation of the final product, this compound, from the reaction mixture typically involves quenching the excess acetic anhydride, followed by an aqueous workup and purification, often by silica (B1680970) gel chromatography. nih.govusda.gov
| Reagent System | Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine | Pyridine | Classic, widely used method; Pyridine acts as base and solvent. | rsc.orgscielo.br |
| Acetic Anhydride | 4-(dimethylaminopyridine) (DMAP) | Pyridine or other organic solvents | DMAP significantly accelerates the reaction rate. | nih.govrsc.org |
| Acetic Anhydride | Iodine (I₂) | Solvent-free | A greener, solventless alternative to pyridine-based methods. | mdpi.com |
| Acetic Anhydride | Dysprosium(III) triflate (Dy(OTf)₃) | Solvent-free | Highly efficient Lewis acid catalyst for solvent-free acetylation. | mdpi.com |
| Acetic Anhydride | Potassium Fluoride (KF) | 18-crown-6 (co-catalyst), Solvent-free | Effective under neat conditions, avoiding traditional solvents. | rsc.org |
Regioselective Functionalization Approaches
While peracetylation is useful for protecting all hydroxyl groups, the selective functionalization of this compound often requires the deprotection of one or more specific acetate groups. This regioselective deacetylation unmasks a hydroxyl group at a desired position, turning the molecule into a valuable building block for the synthesis of more complex oligosaccharides and glycoderivatives. springernature.comnih.gov
Both chemical and enzymatic methods have been developed to achieve this precision. Chemical approaches often rely on the differential reactivity of the various acetyl groups. For instance, treatment with boron trichloride (B1173362) (BCl₃) has been shown to selectively deacetylate the 3-OH position in certain peracetylated C-glycopyranosides. acs.org Another method uses hydrochloric acid in an ethanol-chloroform mixture to preferentially remove acetyl groups at the O-3, O-4, and O-6 positions of aryl glycosides. helsinki.fi The selective deacetylation of the anomeric (C-1) position can be accomplished using reagents like ammonium (B1175870) acetate in DMF. researchgate.net
Enzymatic strategies offer a high degree of selectivity under mild conditions. springernature.com Lipases are commonly used for the regioselective hydrolysis of ester groups in peracetylated carbohydrates. researchgate.net These biocatalysts can selectively cleave acetate groups, particularly at the primary C-6 position. springernature.comresearchgate.net By combining enzymatic hydrolysis with subsequent chemical steps like acyl migration, it is possible to prepare a library of monohydroxylated acetylated sugars, which are crucial as glycosyl acceptors in stereoselective glycosylation reactions. springernature.comnih.govresearchgate.net
| Method | Reagents/Enzyme | Target Position(s) | Key Features | Reference |
|---|---|---|---|---|
| Chemical Deacetylation | Boron Trichloride (BCl₃) | 3-OH (in specific derivatives) | Provides access to challenging 3-OH deprotected structures. | acs.org |
| Chemical Deacetylation | HCl/EtOH in CHCl₃ | 3-OH, 4-OH, 6-OH | Acid-catalyzed method with preference for non-anomeric positions. | helsinki.fi |
| Chemical Deacetylation | Ammonium Acetate in DMF | 1-OH (Anomeric) | Facile method for preparing glycosyl acceptors with a free anomeric hydroxyl. | researchgate.net |
| Enzymatic Deacetylation | Immobilized Lipases (e.g., Candida rugosa lipase) | Primarily 6-OH | High regioselectivity under mild, one-pot reaction conditions. | springernature.comresearchgate.net |
| Chemo-enzymatic | Lipase followed by acyl migration (pH 8.5-9.5) | 3-OH, 4-OH | Combines enzymatic C-6 deprotection with chemical acyl migration to access other positions. | researchgate.net |
Synthesis of Analogues and Modified this compound Structures
This compound and its selectively deprotected derivatives are versatile precursors for the synthesis of modified analogues with tailored properties. The ability to introduce new functional groups at specific locations on the cellotriose backbone allows for the creation of novel materials and complex molecular architectures. kyoto-u.ac.jpgoogle.com
One common modification is the conversion of the peracetylated oligosaccharide into a glycoside. For example, peracetylated cellotriose can be transformed into the corresponding β-methyl glycoside in a multi-step process that involves the formation of a glycosyl bromide intermediate, followed by reaction with methanol (B129727) and subsequent deprotection. acs.org Such modifications eliminate the potential for anomeric equilibration, which simplifies structural analysis by NMR. acs.org
Furthermore, selectively functionalized cellotriose derivatives can serve as scaffolds for attaching photoactive or electroactive groups. In one study, a cellotriose derivative was selectively functionalized at the O-6 and O''-6 positions with porphyrin groups. kyoto-u.ac.jp This synthesis required a multi-step sequence involving protection, selective deprotection, and final coupling of the chromophores, demonstrating the utility of cellotriose as a rigid backbone to control the spacing and orientation of functional moieties. kyoto-u.ac.jp These modified structures are investigated for applications in optoelectronics and as molecular receptors. kyoto-u.ac.jp The use of selectively acetylated oligosaccharides as glycosyl acceptors is a key strategy for the modular construction of more complex carbohydrates, such as tumor-associated carbohydrate antigens. springernature.comgoogle.com
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Molecular and Crystal Structure Determination
X-ray crystallography provides precise data on the atomic arrangement within the crystal lattice of D-Cellotriose undecaacetate. The single crystal structure of β-cellotriose undecaacetate serves as a crucial model for understanding the conformation of cellulose (B213188) derivatives. acs.orgcapes.gov.br The molecular structure is formally named 1,2,3,6-tetra-O-acetyl-4-O-[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranosyl]-β-D-glucopyranose. capes.gov.briucr.org
The crystal structure of β-cellotriose undecaacetate has been determined, providing essential data about its solid-state organization. acs.org The unit cell and space group information were obtained from Weissenberg and precession photographs. acs.org This crystallographic data is foundational for building models of related polymers like Cellulose Triacetate II (CTA II). researchgate.net For instance, the model for CTA II, which has an orthorhombic unit cell with space group P212121, was constructed using the known structure of the central residue of cellotriose (B13521) undecaacetate. researchgate.net
| Parameter | Value | Reference Compound |
|---|---|---|
| Crystal System | Data not available in search results | β-Cellotriose Undecaacetate |
| Space Group | Data derived from Weissenberg and precession photographs | β-Cellotriose Undecaacetate |
| a | Data not available in search results | β-Cellotriose Undecaacetate |
| b | Data not available in search results | β-Cellotriose Undecaacetate |
| c | Data not available in search results | β-Cellotriose Undecaacetate |
| α | Data not available in search results | β-Cellotriose Undecaacetate |
| β | Data not available in search results | β-Cellotriose Undecaacetate |
| γ | Data not available in search results | β-Cellotriose Undecaacetate |
Detailed analysis of the crystal structure of acetylated carbohydrates, including cellotriose undecaacetate, has provided average geometries for functional groups and critical torsion angles that define the molecule's shape. cdnsciencepub.com The glycosidic linkage, which connects the glucose units, is defined by specific torsion angles (φ and ψ) and a bond angle (τ). acs.orgacs.org Studies have focused on the conformation of the acetoxymethyl groups, which involves rotation around the C(5)-C(6) and C(6)-O(6) bonds. cdnsciencepub.com
| Residue Linkage | Angle | Value (degrees) |
|---|---|---|
| β-Cellotriose Ac. (non-reducing end) | τ (C1-O-C4') | 115.5 |
| φ (O5-C1-O-C4') | 46 | |
| ψ (C1-O-C4'-C5') | 12 |
Table data sourced from a study on oligocellulose acetates. acs.org
The conformation of the primary acetate (B1210297) groups is largely determined by intramolecular forces rather than crystal packing interactions. cdnsciencepub.com The analysis of these angles is crucial for building accurate models of larger polysaccharide chains. cdnsciencepub.com
Bond Lengths, Bond Angles, and Torsion Angle Analysis
Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution Conformation
While X-ray crystallography reveals the static structure in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the molecule's conformation and dynamics in solution.
The chemical structure of this compound in solution can be confirmed using a suite of NMR experiments. oregonstate.edu Techniques such as 1H NMR, 2D-COSY, HSQC, and HMBC are employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule. oregonstate.edu The complete assignment of these resonances is a prerequisite for more detailed conformational analysis. nih.gov While specific shift values for this compound are not detailed in the provided search results, the methodology involves identifying spin systems and correlations to map the entire molecular structure. oregonstate.edunih.gov For example, in a study on related compounds, the proton resonance at δ 4.57 was assigned to H-6b, indicating the position of a substituent group. oregonstate.edu
| Nucleus | Experiment Type | Purpose |
|---|---|---|
| ¹H | 1D NMR | Initial proton chemical shift determination. |
| ¹H-¹H | 2D-COSY | Identifies proton-proton coupling networks within each glucose ring. |
| ¹H-¹³C | HSQC | Correlates each proton with its directly attached carbon atom. |
| ¹H-¹³C | HMBC | Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for linking glucose units and assigning acetate group positions. |
The conformation around the β-(1→4) glycosidic linkages can be investigated by analyzing proton-proton J-coupling constants (³J(H,H)). nih.gov These constants are sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the J-coupling constants between protons across the glycosidic bond (e.g., H1-H4'), researchers can deduce the preferred torsion angles (φ and ψ) in solution. acs.org This analysis reveals the degree of flexibility around the glycosidic bond, which may show some variation compared to the fixed conformation observed in the crystal structure. researchgate.net
Assignment of Proton and Carbon Resonances
Electron Diffraction Studies for Supramolecular Organization
The study of crystalline oligosaccharides is a classical approach to understanding the structure of related polysaccharides. acs.org The crystal structure of this compound serves as a crucial model for the structural determination of cellulose triacetate (CTA), a commercially significant polymer. researchgate.netcdnsciencepub.com While X-ray diffraction has been successfully used to determine the fundamental crystal structure of β-Cellotriose Undecaacetate, electron diffraction offers significant advantages for studying supramolecular organization. acs.orgiucr.org
Research has shown that electron diffractograms obtained from lamellar single crystals of oligocellulose acetates can provide significantly more diffraction data, particularly hkO reflections, compared to X-ray diffraction. acs.org These reflections correspond to the Fourier transform of the unit cell projected down the molecular chain axis. The higher resolution data from electron diffraction is instrumental in solving the chain packing problem, refining unit cell dimensions with greater precision, and confirming space group selection for polymers like CTA II. acs.org By analyzing the detailed diffraction patterns of this compound, scientists can extrapolate the principles of its molecular packing to build and refine models of how longer cellulose triacetate chains organize into crystalline fibers.
The table below summarizes the crystallographic data obtained for β-D-Cellotriose Undecaacetate, which forms the basis for these diffraction studies.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.org |
| a | 11.20 Å | iucr.org |
| b | 19.35 Å | iucr.org |
| c | 23.35 Å | iucr.org |
| β | 94.5° | iucr.org |
This data represents a foundational understanding derived from X-ray diffraction, which is further refined by electron diffraction techniques for supramolecular analysis.
Computational Chemistry Approaches to Conformational Space
Computational chemistry provides indispensable tools for exploring the vast conformational landscape of flexible molecules like this compound. These methods complement experimental data by providing detailed energetic and dynamic insights.
Molecular Mechanics (MM) Simulations
Molecular Mechanics (MM) simulations utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally efficient, making it ideal for exploring the conformational space to identify low-energy structures. For acetylated oligosaccharides, force fields such as GLYCAM06 have been developed to accurately model their behavior. pacific.edu MM-based methods, including hard-sphere exo-anomeric (HSEA) calculations, have been shown to predict preferred conformations that are in excellent agreement with experimental NMR data. iupac.org In the context of this compound, MM simulations are used to generate potential energy maps by systematically rotating the glycosidic bond torsion angles (Φ and Ψ), thereby identifying the most stable, low-energy conformations. This analysis was integral to refining the crystal structure of cellulose triacetate II, using the known structure of cellotriose undecaacetate as a starting model for conformational and packing analysis. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
Molecular Dynamics (MD) simulations build upon the MM framework by incorporating time, solving Newton's equations of motion for the atoms in the system. This provides a view of the dynamic conformational behavior of the molecule. MD simulations of acetylated cellulose and related mannans have revealed key insights applicable to this compound. rsc.orgdiva-portal.org These simulations show that acetylation significantly alters the molecule's interaction with its environment, particularly water. The acetyl groups increase the hydrophobic character, which in turn influences the backbone flexibility and solubility. rsc.orgdiva-portal.orgnih.gov MD simulations can track the fluctuations of glycosidic torsion angles over time, revealing the dynamic range of motion and the timescales of conformational transitions. Such studies are crucial for understanding how the molecule behaves in a dynamic solution environment rather than a static crystal lattice.
Quantum Mechanical (QM) Calculations for Energetic Minima
Quantum Mechanical (QM) calculations offer the highest level of theoretical accuracy for determining molecular structure and energetics. Due to their high computational cost, QM methods are often applied to smaller, representative molecules. Research has shown that cellotriose is a suitable model for QM studies of larger cellulose systems. acs.org QM calculations can be used to precisely determine the geometric and energetic properties of the conformational minima on the potential energy surface. These calculations can validate the minima found by more approximate MM methods and provide accurate energy differences between various stable conformers. For this compound, QM calculations would focus on the electron distribution, the nature of the glycosidic linkage, and the precise energetic barriers to rotation around these bonds, providing a definitive picture of its most stable states. acs.org
The following table summarizes the application of these computational approaches to acetylated oligosaccharides.
| Computational Method | Primary Purpose | Key Findings for Acetylated Oligosaccharides |
| Molecular Mechanics (MM) | Exploring conformational space and identifying low-energy conformers. | Identifies preferred glycosidic torsion angles and validates crystal structure refinements. researchgate.netiupac.org |
| Molecular Dynamics (MD) | Simulating time-dependent molecular motion and interactions. | Reveals the influence of acetyl groups on backbone flexibility and interactions with solvents. rsc.orgdiva-portal.org |
| Quantum Mechanics (QM) | Calculating precise energetic minima and transition states. | Provides highly accurate energy landscapes and validates findings from MM/MD simulations using smaller models like cellotriose. acs.org |
D Cellotriose Undecaacetate As a Model System in Cellulose Research
Representation of Cellulose (B213188) Triacetate Polymorphs (CTA I and CTA II)
Cellulose triacetate (CTA), a major derivative of cellulose, exhibits polymorphism, primarily existing in two crystalline forms: CTA I and CTA II. These polymorphs are distinguished by the packing arrangement of the polymer chains; CTA I features a parallel chain arrangement, while CTA II is characterized by an antiparallel chain structure. oregonstate.edu
D-Cellotriose undecaacetate has proven to be an exceptional model for understanding the structure of CTA II. acs.org The classical method for elucidating polymer structures involves detailed analysis of a series of related, shorter-chain oligomers from which the polymer structure can be extrapolated. acs.orgcdnsciencepub.com Following this approach, the single-crystal X-ray diffraction analysis of β-cellotriose undecaacetate revealed that its molecules pack in an antiparallel fashion. acs.org This packing directly mimics the antiparallel chain arrangement found in CTA II.
In fact, structural models of CTA II have been constructed and refined using the precise atomic coordinates derived from the crystal structure of the central glucose residue of this compound. This underscores the oligomer's value in providing a high-resolution template for the less-defined polymer structure obtained from fiber diffraction data.
Table 1: Comparison of Chain Arrangement in CTA Polymorphs and this compound
| Feature | CTA I | CTA II | This compound |
|---|---|---|---|
| Chain Arrangement | Parallel | Antiparallel | Antiparallel |
Insights into Glycosidic Linkage Geometry and Flexibility in Cellulose Chains
Studying this compound provides an unambiguous look at these parameters. cdnsciencepub.com Since it can be formed into a single crystal, its three-dimensional structure, including the glycosidic bond angles, can be determined with high precision through X-ray crystallography. acs.org This is in contrast to the polymeric cellulose, where such detailed information is averaged over many chains and crystalline domains.
The analysis of this compound provides concrete values for the Φ and Ψ angles at its two distinct glycosidic linkages. mindat.orgiucr.org This data, along with information from its dimer counterpart (cellobiose octaacetate), allows researchers to build a reliable picture of the preferred conformational states in the absence of other variables like hydrogen bonding. cdnsciencepub.com Furthermore, advanced techniques such as NMR spectroscopy have utilized this compound to probe the low-level flexibility and dynamics of the glycosidic linkage in solution. rsc.org
Table 2: Glycosidic Linkage Torsion Angles in Crystalline β-D-Cellotriose Undecaacetate
| Linkage Description | Torsion Angle | Definition | Reported Value Range |
|---|---|---|---|
| Between Glucose 1 and 2 | Φ (phi) | H(1)-C(1)-O(4')-C(4') | Varies by study |
| Ψ (psi) | C(1)-O(4')-C(4')-H(4') | Varies by study | |
| Between Glucose 2 and 3 | Φ' (phi') | H(1')-C(1')-O(4'')-C(4'') | Varies by study |
| Ψ' (psi') | C(1')-O(4'')-C(4'')-H(4'') | Varies by study |
Note: Specific numerical values for Φ and Ψ angles are determined via detailed crystallographic studies and can show slight variations. The key insight is that this molecule provides a precise, experimentally determined example of these conformations.
Investigations into the Absence of Intramolecular Hydrogen Bonding and its Structural Ramifications
Native cellulose possesses a complex network of intramolecular and intermolecular hydrogen bonds, which are critical to its structure and properties. In this compound, all hydroxyl groups are replaced by acetyl groups, completely eliminating the possibility of conventional hydrogen bonding. acs.orgresearchgate.net This unique feature makes it an invaluable model system for isolating and understanding the other forces that dictate polysaccharide conformation.
By studying a molecule that cannot form these bonds, researchers can investigate the intrinsic conformational preferences and potential strain dictated by steric effects and van der Waals interactions alone. researchgate.net For example, studies have used this compound to explore whether the twofold screw-axis symmetry observed in crystalline cellulose is an inherently strained conformation. researchgate.net The observation of this symmetry in the acetylated oligomer, which lacks hydrogen bonds, suggests that the conformation has little intrinsic strain and is not solely a product of hydrogen bonding networks. researchgate.net This allows for a deconvolution of the forces at play, demonstrating that the fundamental geometry of the glycosidic linkage itself strongly favors an extended, ribbon-like structure.
Role in Understanding Cellulose Microfibril Assembly and Architecture
The assembly of individual cellulose chains into highly ordered microfibrils is a cornerstone of its biological function as a structural material. Understanding this hierarchical assembly requires a foundational knowledge of the shape and packing preferences of the constituent chains. This compound provides a high-resolution piece of this puzzle.
The classical approach in polymer science is to study a homologous series of oligomers to understand the final polymer. cdnsciencepub.com The detailed crystal structure of this compound offers a precise, experimentally validated model for a three-unit segment of a cellulose acetate (B1210297) chain. It confirms key geometric details, such as the antiparallel packing in the CTA II model, the specific conformations of the side-chain acetate groups, and the geometry of the glycosidic linkages. acs.orgcdnsciencepub.com
This information is used to build and test computational models of larger cellulose assemblies. By providing an accurate starting point for the geometry of the repeating unit, the oligomer structure helps to constrain the possibilities and refine the models for how full-length chains pack together to form a microfibril. It helps validate fundamental hypotheses used in fiber X-ray analysis, such as the parallel alignment of the molecular axis with a unit cell axis, thereby bridging the gap between the single molecule and the macroscopic fiber architecture. cdnsciencepub.com
Applications in Analytical and Spectroscopic Methodologies
Utilization as a Standard in Chromatographic Techniques
In the field of analytical chemistry, polysaccharides and their derivatives are employed as standards and reagents in chromatographic techniques to aid in the identification and quantification of complex carbohydrate mixtures. scbt.com D-Cellotriose undecaacetate, with its defined structure and molecular weight, is particularly useful as a standard in various chromatographic methods for the separation and analysis of oligosaccharides.
One of the primary applications of this compound is in partition chromatography . For instance, it has been successfully isolated along with cellotetraose (B13520) tetradecaacetate using a silica (B1680970) gel column with an eluant of ethyl acetate (B1210297):toluene (1:1). oregonstate.edu This method proves advantageous as the direct isolation of acetylated cellooligomers can streamline the process of chemical modification of these compounds. oregonstate.edu
High-performance liquid chromatography (HPLC) is another area where this compound finds application. While underivatized cello-oligosaccharides can be separated using HPLC, the use of acetylated standards like this compound can be beneficial in specific analytical scenarios. researchgate.net The retention behavior of such standards helps in the characterization and quantification of other acetylated oligosaccharides present in a sample.
The following table summarizes the chromatographic techniques where this compound is used as a standard:
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluant | Application |
| Partition Chromatography | Silica Gel | Ethyl acetate:Toluene (1:1) | Isolation of acetylated cellooligomers. oregonstate.edu |
| High-Performance Liquid Chromatography (HPLC) | Polyamine-bonded silica gel | Acetonitrile-water gradients | Separation of cello-oligosaccharides. researchgate.net |
Reference Compound for Spectroscopic Method Development in Carbohydrate Analysis
The well-defined structure of this compound makes it an excellent reference compound for the development and validation of spectroscopic methods aimed at carbohydrate analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The ¹H and ¹³C NMR spectra of this compound provide a distinct set of signals corresponding to each proton and carbon atom in the molecule. These spectral fingerprints can be used to:
Validate new NMR pulse sequences: The known chemical shifts and coupling constants of this compound can be used to test the efficacy of new and existing NMR experiments designed for oligosaccharide analysis.
Study conformational dynamics: The acetate groups in this compound influence its molecular conformation and flexibility in solution. scbt.com NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study these conformational preferences, providing insights into the three-dimensional structure of oligosaccharides.
Aid in the structural determination of unknown oligosaccharides: By comparing the NMR spectra of an unknown acetylated oligosaccharide to that of this compound, researchers can deduce structural similarities and differences.
A model of cellulose (B213188) triacetate II (CTA II), a derivative of cellulose, was developed using the known structure of the central residue of cellotriose (B13521) undecaacetate. researchgate.netresearchgate.net This highlights the importance of this compound as a foundational model for understanding the structure of more complex polysaccharides.
Applications in Mass Spectrometry for Oligosaccharide Characterization
Mass spectrometry (MS) is a critical technique for determining the molecular weight and sequence of oligosaccharides. Derivatization of carbohydrates, such as through acetylation to form compounds like this compound, is often performed to improve their volatility and fragmentation behavior in the mass spectrometer. researchgate.net
The fragmentation pattern of this compound in a mass spectrometer provides valuable information about its structure. The glycosidic bonds are typically cleaved, generating fragment ions that correspond to the individual sugar residues and their acetylated forms. This predictable fragmentation is instrumental in:
Sequencing of oligosaccharides: By analyzing the masses of the fragment ions, the sequence of monosaccharide units in an unknown oligosaccharide can be determined.
Distinguishing between linkage isomers: While challenging, the fragmentation patterns can sometimes provide clues about the positions of the glycosidic linkages between the sugar units. researchgate.net
Developing new MS-based analytical methods: this compound can be used as a model compound to optimize MS conditions and develop new methodologies for the analysis of complex carbohydrates. researchgate.net
Interactions in Research on Glycosyl Hydrolases and Transferases
Probing Oligosaccharide Binding Clefts in Enzyme Structures
The study of enzyme-substrate interactions is fundamental to understanding the mechanism of glycosyl hydrolases. Crystallography of enzymes complexed with substrate analogs provides a static snapshot of how carbohydrates are recognized and positioned within the active site. While direct co-crystallization studies of D-cellotriose undecaacetate with a glycosyl hydrolase are not prominently documented in initial findings, the crystal structure of β-cellotriose undecaacetate itself has been solved. researchgate.netdntb.gov.ua This provides precise coordinates for a rigid, chemically modified oligosaccharide, making it a candidate for computational docking studies into enzyme active sites.
| Enzyme Studied with Cellotriose (B13521) | Organism | Binding Subsites Identified | Key Interacting Residues |
| Endoglucanase D (EngD) | Clostridium cellulovorans | -3, -2, -1, +3, +4 | Trp41, Trp162, Tyr229, Tyr232, Trp308 |
Investigating Substrate Distortion and Enzyme-Substrate Recognition Mechanisms (Indirectly, through insights from related cellooligosaccharides)
A key principle of enzymatic catalysis by many glycosyl hydrolases is the distortion of the substrate's pyranose ring from its stable chair conformation towards a higher-energy, half-chair or boat-like conformation upon binding to the active site. nih.govresearchgate.net This pre-activation of the substrate lowers the energy barrier for the cleavage of the glycosidic bond.
Direct studies of this phenomenon often use non-hydrolyzable substrate analogs that can be trapped in the active site. oregonstate.eduscispace.com While this compound is non-hydrolyzable due to its acetyl groups, its bulky nature may prevent it from accessing the catalytic center of some enzymes in the same manner as a true substrate. However, its rigid structure provides a valuable reference point. Computational studies have highlighted the importance of interactions between the enzyme and the substrate's exocyclic groups in promoting ring distortion. researchgate.net A quantum mechanics/molecular mechanics (QM/MM) study referenced experimental work with cellotriose undecaacetate, noting that it cannot form conventional hydrogen bonds, which are crucial for the typical enzyme-substrate interaction and subsequent distortion. researchgate.net
Research on related cellooligosaccharides provides indirect but crucial insights. Molecular dynamics simulations with natural oligosaccharides in the active sites of β-galactosidases, for example, show a high degree of flexibility and ring distortion at the catalytic subsite (-1). researchgate.net Similarly, in GH7 cellobiohydrolases, aromatic residues are thought to restrict the conformational freedom of the bound glucopyranose ring, promoting the distortion necessary for catalysis. nih.gov By comparing the binding modes of flexible, natural cellooligosaccharides with the rigid, non-hydrogen-bonding this compound in computational models, researchers can isolate the energetic contributions of hydrogen bonding and steric hindrance to the process of substrate distortion.
Research on Glycosynthase-Mediated Oligosaccharide Synthesis
Glycosynthases are engineered glycosidases that can synthesize oligosaccharides without the risk of product hydrolysis. They utilize an activated glycosyl donor (typically a sugar fluoride) and an acceptor molecule. The research in this area focuses on the enzymatic synthesis of specific, high-purity oligosaccharides rather than using acetylated sugars as substrates.
This compound is a product of chemical synthesis, typically via the controlled acid-catalyzed acetolysis of cellulose (B213188), followed by purification. researchgate.net Its acetylated nature makes it unsuitable as either a donor or an acceptor substrate for glycosynthase enzymes, which require free hydroxyl groups for their catalytic action.
However, the synthesis of the parent compound, cellotriose, has been a significant target for glycosynthase and phosphorylase-based methods to overcome the product heterogeneity seen in the partial hydrolysis of cellulose. ugent.benih.govmdpi.com For example, an engineered cellobiose (B7769950) phosphorylase (CBP) from Cellulomonas uda was optimized to synthesize cellotriose from cellobiose and α-D-glucose 1-phosphate. nih.gov This enzymatic approach achieved a high molar yield of 73% and a product purity of 82% within the soluble cellodextrin mixture, demonstrating a defined "bottom-up" synthesis route. ugent.benih.gov
| Enzyme | Type | Organism | Substrates | Product |
| Cellobiose Phosphorylase (CBP) | Phosphorylase | Cellulomonas uda | Cellobiose, α-D-glucose 1-phosphate | Cellotriose |
| Cellodextrin Phosphorylase (CDP) | Phosphorylase | Clostridium cellulosi | Cellobiose, α-D-glucose 1-phosphate | Cellodextrins (DP > 3) |
Future Research Trajectories
Exploration of D-Cellotriose Undecaacetate in Novel Biomaterials Research Paradigms
The exploration of this compound in the development of novel biomaterials is a promising area of future research. As a derivative of cellulose (B213188), the most abundant biopolymer, it offers a biocompatible and biodegradable foundation for new materials. oregonstate.edu Its fully acetylated nature imparts distinct solubility and processing characteristics compared to native cellulose or partially acetylated derivatives, making it an attractive candidate for creating advanced biomaterials with tailored properties. researchgate.netresearchgate.net
Research can focus on leveraging this compound in the following areas:
Drug Delivery Systems: The amphiphilic nature that can be imparted to oligosaccharide derivatives makes them suitable for encapsulating and delivering therapeutic agents. frontiersin.orgmdpi.com Future studies could investigate the formulation of nanoparticles or microparticles from this compound for the controlled release of drugs.
Biodegradable Films and Packaging: The polymer-like characteristics of acetylated oligosaccharides suggest their potential in creating biodegradable films. researchgate.netacs.org Research into the mechanical and barrier properties of materials derived from this compound could lead to sustainable packaging solutions.
Tissue Engineering Scaffolds: The biocompatibility of cellulose derivatives is a key advantage in tissue engineering. acs.org Investigating the ability of this compound to be fabricated into porous scaffolds that can support cell growth and tissue regeneration is a logical next step.
Advanced Spectroscopic Characterization of this compound Derivatives
Advanced spectroscopic techniques are crucial for elucidating the detailed structural and dynamic properties of this compound and its future derivatives. universalclass.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide invaluable insights into molecular conformation and intermolecular interactions.
Key Research Findings from Spectroscopic Studies:
| Spectroscopic Technique | Information Gained | Reference |
| 1H and 13C NMR | Determination of chemical shifts for anhydroglucose (B10753087) units, revealing the substituent effects of acetyl groups. nih.gov | nih.gov |
| 2D NMR | Enables complete assignment of all ¹H and ¹³C resonances, crucial for structural determination of complex carbohydrates. acs.org | acs.org |
| FT-IR Spectroscopy | Identifies the presence of acetyl groups and monitors the degree of acetylation in cellulose derivatives. researchgate.net | researchgate.net |
Future research will likely involve the application of more sophisticated multi-dimensional NMR experiments to study the conformational dynamics of this compound in various solvent environments. nih.gov Furthermore, the synthesis of isotopically labeled derivatives would enable advanced NMR studies to probe specific intramolecular distances and dynamics with greater precision. diva-portal.org
Computational Studies on this compound in Complex Systems
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate the behavior of this compound at an atomic level. nih.gov Such studies can complement experimental data and provide a deeper understanding of its conformational preferences and interactions in complex biological or material systems.
MD simulations can be employed to:
Predict Conformational Ensembles: Determine the most stable three-dimensional structures and the flexibility of the glycosidic linkages. diva-portal.orguct.ac.za
Simulate Interactions with Other Molecules: Model the binding of this compound to proteins or its self-assembly into larger structures. mdpi.com
Understand Solvent Effects: Investigate how different solvents influence the conformation and aggregation of the molecule. researchgate.net
Recent computational studies on acetylated oligosaccharides have demonstrated the significant impact of acetylation on their molecular dynamics and thermal properties. nih.gov For instance, the shape of the molecule and the mobility of the acetyl groups have been shown to affect the glass transition temperature and fragility of these materials. nih.gov Building on these findings, future computational work on this compound can explore its behavior in simulated biological membranes or at the interface of different materials.
Expanding its Role as a Structural Mimic for Acetylated Polysaccharides in Advanced Applications
This compound serves as an excellent model compound for studying the properties and behavior of more complex acetylated polysaccharides, such as acetylated cellulose and xylan (B1165943). acs.orgresearchgate.net Its well-defined, uniform structure allows for more controlled experiments and clearer interpretation of results compared to the inherent heterogeneity of natural polysaccharides.
Research in this area can focus on:
Understanding Cellulose-Xylan Interactions: Acetylation patterns on xylan have been shown to significantly alter its interaction with cellulose surfaces. acs.org this compound can be used as a simplified model to probe the fundamental forces driving these interactions.
Investigating Enzyme-Substrate Recognition: By studying how enzymes that degrade acetylated polysaccharides interact with this compound, researchers can gain insights into the molecular recognition mechanisms that govern biomass deconstruction.
Developing Novel Biomaterials: The insights gained from studying this compound can inform the design of new biomaterials based on acetylated polysaccharides with tailored properties for applications in fields like biomedicine and materials science.
The crystal structure of β-cellotriose undecaacetate has been instrumental in building models for cellulose triacetate II, highlighting its importance as a structural analogue. researchgate.net Future studies could involve co-crystallization of this compound with proteins to experimentally determine the atomic details of their interactions, further validating and refining computational models.
Q & A
What are the critical structural features of D-Cellotriose Undecaacetate that influence its utility in glycosylation and enzymatic studies?
Basic Research Focus
this compound is a fully acetylated derivative of cellotriose, where all hydroxyl groups are substituted with acetyl moieties. This acetylation enhances solubility in organic solvents and stabilizes the compound against premature hydrolysis, making it ideal for glycosylation reactions. The undecaacetate configuration (11 acetyl groups) protects reactive hydroxyls, enabling controlled deprotection during synthetic workflows. Researchers should note that the stereochemistry (D-configuration) and degree of acetylation directly impact its reactivity in enzymatic assays, particularly with cellulases or acetyl esterases .
Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Basic Research Focus
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate acetylation patterns and anomeric configuration.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+Na]⁺ ions).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 210 nm) assesses purity (>95% as per vendor specifications) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like chloroform:methanol (9:1).
Cross-referencing these methods ensures accurate characterization, as discrepancies in acetyl group placement can arise during synthesis .
How can researchers design enzymatic hydrolysis assays using this compound to evaluate cellulase specificity and kinetics?
Advanced Research Focus
Experimental Design Considerations :
- Substrate Preparation : Dissolve this compound in dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility, then dilute in buffer (e.g., pH 5.0 acetate buffer for fungal cellulases).
- Enzyme Selection : Use purified cellulases (e.g., Trichoderma reesei Cel7A) to avoid interference from auxiliary enzymes.
- Controls : Include non-acetylated cellotriose to compare hydrolysis rates and assess esterase activity.
- Detection Methods : Monitor reducing sugar release via DNS assay or HPLC analysis of deacetylated products.
Data Interpretation : Kinetic parameters (e.g., Kₘ, Vₘₐₓ) should account for acetyl group removal rates, which may introduce lag phases in activity profiles .
What strategies resolve contradictions in reported thermal stability data for this compound across studies?
Advanced Research Focus
Discrepancies often arise from variations in:
- Storage Conditions : Moisture exposure accelerates deacetylation. Use anhydrous storage (desiccated, -20°C) and confirm stability via periodic TLC/HPLC .
- Analytical Temperatures : Differential Scanning Calorimetry (DSC) may show decomposition peaks at 150–160°C, but results depend on heating rates and sample preparation.
- Solvent Systems : Thermal stability in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) varies due to hydrogen-bonding interactions.
Researchers should replicate conditions from conflicting studies and validate using coupled techniques (e.g., TGA-FTIR for real-time decomposition analysis) .
How can synthetic protocols for this compound be optimized to minimize side products and improve yield?
Advanced Research Focus
Optimization Strategies :
- Acetylation Reagents : Use acetic anhydride with pyridine or DMAP as a catalyst to ensure complete acetylation while avoiding over-reaction.
- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) to separate mono-/di-acetylated byproducts.
- Yield Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., incomplete protection of primary hydroxyls).
Troubleshooting : Low yields (<70%) often result from residual moisture; rigorously dry substrates and solvents prior to synthesis. Scaling reactions beyond 10 mmol may require iterative purification to maintain purity .
What role does this compound play in studying cellulose-degrading enzyme mechanisms, and how can its limitations be addressed?
Advanced Research Focus
The compound serves as a model substrate for:
- Processive Enzymes : Tracking cleavage patterns (e.g., exo- vs. endo-cellulase activity) via MALDI-TOF analysis of oligomeric products.
- Steric Effects : Acetyl groups mimic lignin-derived inhibitors, enabling studies on enzyme accessibility.
Limitations : - Non-native acetylation may alter binding kinetics compared to natural cellulose.
- Solutions: Combine with molecular dynamics simulations to correlate acetylation patterns with enzyme-substrate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
